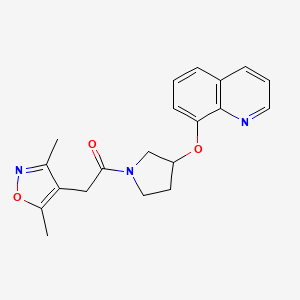
2-Amino-3-(trifluoromethyl)benzaldehyde
Vue d'ensemble
Description
“2-Amino-3-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C8H6F3NO. It has a molecular weight of 189.14 . The compound is pale-yellow to yellow-brown in color . It is used as an intermediate in the synthesis of various chemical compounds .
Molecular Structure Analysis
The InChI code for “2-Amino-3-(trifluoromethyl)benzaldehyde” is 1S/C8H6F3NO/c9-8(10,11)6-3-1-2-5(4-13)7(6)12/h1-4H,12H2 . This code provides a unique representation of the molecule’s structure .Applications De Recherche Scientifique
Antibacterial Agents
2-Amino-3-(trifluoromethyl)benzaldehyde: has been utilized in the synthesis of novel triazolo[4,3-a]pyrazine derivatives, which exhibit significant antibacterial activities . These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group in the benzaldehyde structure contributes to the bioactivity of these derivatives.
Pharmaceutical Synthesis
In pharmaceuticals, this compound serves as a precursor for the synthesis of various drugs. It has been involved in the creation of benzazoles, which are crucial pharmacophores in many biologically active compounds . Benzazoles have a wide range of applications, including antitumor, antifungal, and antiviral activities.
Material Science
The trifluoromethyl group in 2-Amino-3-(trifluoromethyl)benzaldehyde is a valuable moiety in material science. It is used as an intermediate in the preparation of compounds with potential applications in electronic materials due to its ability to influence the electronic properties of molecules .
Chemical Synthesis
This compound is a key intermediate in various chemical synthesis processes. It has been used in the preparation of dihydropyridine derivatives through reactions like the Wittig-Horner reaction . These derivatives are important in the synthesis of calcium channel blockers and other pharmacologically active molecules.
Analytical Chemistry
2-Amino-3-(trifluoromethyl)benzaldehyde: is used in analytical chemistry as a standard or reference compound. Its well-defined structure and properties make it suitable for use in calibrating instruments and validating analytical methods .
Biochemistry
In biochemistry, the compound finds use as a building block for the synthesis of more complex molecules. It can be incorporated into larger structures, contributing to the study of biochemical pathways and processes .
Mécanisme D'action
Mode of Action
It’s known that the compound can participate in various chemical reactions, such as the aldol reaction . This suggests that it may interact with its targets through covalent bonding or other types of chemical interactions.
Biochemical Pathways
The compound’s participation in the Aldol reaction suggests that it may influence pathways involving aldehyde or ketone components .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3-(trifluoromethyl)benzaldehyde . These factors can include pH, temperature, presence of other molecules, and more.
Propriétés
IUPAC Name |
2-amino-3-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)6-3-1-2-5(4-13)7(6)12/h1-4H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZCBJNPRDYHQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(trifluoromethyl)benzaldehyde | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-bromophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2868852.png)
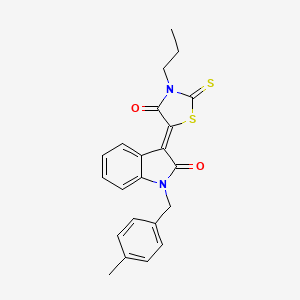
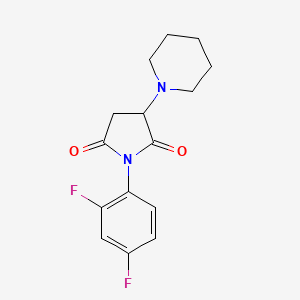
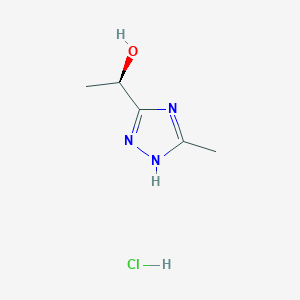
![2-[8-(4-Acetylpiperazin-1-yl)-3-methyl-2,6-dioxopurin-7-yl]ethyl acetate](/img/structure/B2868859.png)


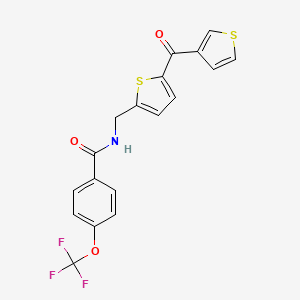
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2868864.png)
![2-Amino-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2868865.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B2868872.png)

![N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2868874.png)
